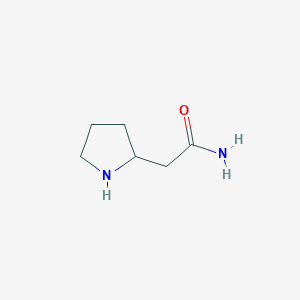

2-(pyrrolidin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)4-5-2-1-3-8-5/h5,8H,1-4H2,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMALDSHFYWVKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Pyrrolidin 2 Yl Acetamide and Its Derivatives

Asymmetric Synthesis Approaches to Chiral Pyrrolidine-Acetamides

The creation of chiral pyrrolidine-acetamides with high enantiomeric purity is a critical endeavor, often relying on strategies that introduce stereochemistry at key stages of the synthesis. One prominent approach involves the use of the "chiral pool," where naturally occurring chiral molecules, such as proline and its derivatives, serve as the starting material. mdpi.combeilstein-journals.org For instance, (S)-prolinol, readily obtained from the reduction of proline, is a common precursor for the synthesis of various drugs. mdpi.com

Asymmetric organocatalysis has emerged as a powerful tool for constructing complex chiral molecules. nih.govnih.gov Proline and its derivatives are often employed as catalysts in a variety of asymmetric transformations. nih.gov For example, diarylprolinol silyl (B83357) ethers have been successfully used for the asymmetric functionalization of aldehydes. nih.govnih.gov Furthermore, the development of bifunctional organocatalysts, such as those incorporating a squaramide moiety at the C-4 position of proline, has enabled direct asymmetric aldol (B89426) additions in the presence of water. researchgate.net

Another key strategy is the asymmetric [3+2] cycloaddition reaction involving azomethine ylides, which provides a direct route to chiral pyrrolidines. benthamdirect.comnih.gov The use of chiral catalysts in these reactions allows for high stereocontrol. For instance, a catalytic asymmetric strategy combining H/D exchange and azomethine ylide-involved 1,3-dipolar cycloaddition has been developed to construct enantioenriched α-deuterated pyrrolidine (B122466) derivatives. rsc.org

| Approach | Key Features | Example | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral starting materials. | Synthesis from (S)-prolinol. | mdpi.com |

| Asymmetric Organocatalysis | Employs small chiral organic molecules as catalysts. | Use of diarylprolinol silyl ethers. | nih.govnih.gov |

| Asymmetric [3+2] Cycloaddition | Direct formation of chiral pyrrolidines from azomethine ylides. | Catalytic asymmetric H/D exchange and 1,3-dipolar cycloaddition. | rsc.org |

| Intramolecular Aza-Michael Reaction | Enantioselective cyclization catalyzed by chiral phosphoric acids. | Synthesis of 2,2- and 3,3-disubstituted pyrrolidines. | whiterose.ac.ukwhiterose.ac.uk |

Novel Catalytic Strategies in Pyrrolidine Ring Construction and Functionalization

Recent advancements in catalysis have provided a diverse toolkit for the synthesis of pyrrolidine rings and their subsequent modification. These strategies often offer improved efficiency, selectivity, and functional group tolerance compared to traditional methods.

Transition metal catalysis has proven to be a highly effective method for constructing pyrrolidine systems. rsc.org Various metals, including rhodium, palladium, nickel, copper, and iridium, have been employed to catalyze a range of transformations leading to pyrrolidines.

Rhodium complexes are particularly popular for catalyzing [2+2+2] cycloaddition reactions of nitrogen-linked 1,6-diynes with alkynes, providing a direct route to isoindoline (B1297411) derivatives. rsc.org Palladium-catalyzed intramolecular aminoarylation of alkenes is another powerful technique for generating pyrrolidines with good yields and excellent regioselectivity. acs.org

Nickel-catalyzed C-H amination of aliphatic azides offers a mild and highly chemoselective pathway to pyrrolidines. frontiersin.org Copper-catalyzed hydroamination of olefins provides a scalable method for accessing a variety of N-alkylated heterocycles. frontiersin.org More recently, iridium-catalyzed reductive [3+2] cycloaddition of amides and conjugated alkenes has been developed as a general and highly selective method for synthesizing structurally complex pyrrolidines. acs.org

Organocatalysis has become an indispensable tool for the stereoselective synthesis of pyrrolidines, offering an alternative to metal-catalyzed methods. benthamdirect.combenthamdirect.com Cycloaddition reactions of azomethine ylides are a cornerstone of this approach, providing a direct pathway to pyrrolidine derivatives. benthamdirect.comresearchgate.net

Various classes of organocatalysts, including prolines, phosphoric acids, and thioureas, have been successfully employed in these reactions, generally affording pyrrolidines in good yields and with high levels of stereoselectivity. benthamdirect.comresearchgate.net For instance, cinchonidine (B190817) derived bifunctional amino-squaramide catalysts have been shown to be effective in the asymmetric cascade reaction for the synthesis of highly substituted pyrrolidines. rsc.org The development of organocatalytic methodologies continues to expand the possibilities for creating diverse and complex chiral pyrrolidine structures. benthamdirect.comresearchgate.net

| Catalytic Strategy | Catalyst Type | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Transition Metal Catalysis | Rh, Pd, Ni, Cu, Ir | [2+2+2] Cycloaddition, Aminoarylation, C-H Amination, Hydroamination, Reductive Cycloaddition | High efficiency, good yields, excellent regioselectivity. | rsc.orgacs.orgfrontiersin.orgacs.org |

| Organocatalysis | Prolines, Phosphoric Acids, Thioureas, Squaramides | Asymmetric Cycloadditions, Cascade Reactions | High stereoselectivity, mild reaction conditions, metal-free. | benthamdirect.comresearchgate.netrsc.org |

Chemo- and Regioselective Functionalization of the Acetamide (B32628) Moiety

The ability to selectively modify the acetamide portion of 2-(pyrrolidin-2-yl)acetamide is crucial for creating a diverse range of derivatives with tailored properties. Late-stage functionalization techniques are particularly valuable as they allow for the direct modification of complex molecules. acs.org

One approach involves the derivatization of the pyrrolidine nitrogen. For example, reductive amination with various aldehydes can introduce different substituents. beilstein-journals.org Other modifications include methylation, and the formation of methanesulfonamides and acetamides, which can alter the chemical properties of the nitrogen atom. beilstein-journals.org

The synthesis of novel spiro[pyrrolidine-2,3′-oxindoles] has been achieved through a chemo- and regioselective [3+2] cycloaddition reaction under microwave irradiation, demonstrating precise control over the formation of complex heterocyclic systems. mdpi.com Furthermore, palladium-catalyzed regioselective C-H functionalization has been utilized to introduce chiral alcohols onto the benzene (B151609) ring of related structures with high levels of regio- and stereocontrol. rsc.org

Green Chemistry Principles in Pyrrolidine-Acetamide Synthesis

The integration of green chemistry principles into the synthesis of pyrrolidine derivatives is an increasingly important area of research, aiming to reduce the environmental impact of chemical processes. vjs.ac.vn Key aspects of this approach include the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods.

One notable example is the use of β-cyclodextrin as a supramolecular catalyst in a water-ethanol medium for the one-pot, three-component synthesis of substituted pyrrolidin-2-ones. bohrium.comrsc.org This method avoids the use of toxic metal catalysts and volatile organic solvents. bohrium.com Another green approach involves the catalyst-free, one-pot, three-component domino reaction in an ethanol-water mixture at room temperature to produce novel polycyclic pyrrolidine-fused spirooxindole compounds. rsc.org The use of microwave-assisted organic synthesis (MAOS) has also been shown to increase synthetic efficiency and align with green chemistry principles. nih.gov

Flow Chemistry and Automated Synthesis for Scalable Production

For the large-scale production of this compound and its derivatives, flow chemistry and automated synthesis offer significant advantages over traditional batch processes. These technologies enable continuous manufacturing, improved process control, and enhanced safety. mdpi.com

Flow chemistry allows for the seamless coupling of individual reaction steps without the need for isolating and purifying intermediates. mdpi.com This has been successfully applied to the synthesis of complex molecules, demonstrating the potential for high productivity. researchgate.net For instance, a continuous-flow synthesis of oseltamivir, a complex antiviral drug, has been developed. mdpi.com

Automated synthesis platforms, such as those utilizing low-volume, non-contact dispensing technology, have enabled the rapid preparation of large libraries of derivatives. nih.gov This high-throughput approach is invaluable for the discovery of novel compounds with desired properties and facilitates the efficient optimization of reaction conditions from the nanomole to the millimole scale. nih.gov The electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has also been demonstrated as an efficient method for synthesizing piperidine (B6355638) and pyrrolidine derivatives on a preparative scale. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Pyrrolidine Acetamides

Exploration of Functional Group Transformations within the Scaffold

The inherent functionality of the 2-(pyrrolidin-2-yl)acetamide core allows for numerous chemical modifications. These transformations are crucial for developing derivatives with tailored properties and for synthesizing complex target molecules. Key reactions include modifications of the amide group, the pyrrolidine (B122466) ring, and its substituents.

Common transformations include:

Hydrolysis: The acetamide (B32628) bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid and amine precursors. smolecule.com This fundamental reaction allows for the removal of the acetamide group or its replacement.

Reduction: The amide group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride. This converts the acetamide side chain into an ethylamine (B1201723) group, altering the electronic and steric properties of the molecule.

N-Acylation and Sulfonylation: The secondary amine within the pyrrolidine ring is nucleophilic and readily undergoes acylation or sulfonylation. These reactions are used to install a variety of substituents on the nitrogen atom, which can significantly influence the molecule's biological activity and physical properties. smolecule.com

Oxidation: The pyrrolidine ring can be oxidized to introduce new functional groups. For instance, oxidation can form ketones or carboxylic acids, providing new handles for further chemical diversification.

Cyclization: Intramolecular reactions can be used to construct new ring systems. For example, 2-(2-oxopyrrolidin-1-yl)-acetamide can undergo intramolecular cyclization using reagents like phosphorus oxybromide (POBr₃) to form 2-halosubstituted pyrrolo[1,2-a]imidazoles. nih.gov Biocatalytic methods using enzymes like cytochrome P450 have also achieved intramolecular C-H amination to create bicyclic products. nih.gov

Substitution: The pyrrolidine ring can be substituted at various positions. Studies have shown that substitution at the 4-position of the lactam ring with small hydrophobic groups can enhance biological potency, making this a key target for modification. researchgate.net

The table below summarizes selected functional group transformations applied to pyrrolidine-acetamide scaffolds and their derivatives.

| Reaction Type | Reagent(s) / Conditions | Functional Group Transformation | Scaffold Example | Reference(s) |

| Reduction | Lithium aluminum hydride | Amide to Amine | (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |

| Oxidation | Potassium permanganate, Chromium trioxide | C-H to Ketone/Carboxylic Acid | (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |

| Hydrolysis | Acidic or Basic conditions | Acetamide to Amine and Acid | 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide | smolecule.com |

| Intramolecular Cyclization | POBr₃ or POCl₃ | Acetamide/Pyrrolidine to 2-halopyrrolo[1,2-a]imidazole | 2-(2-oxopyrrolidin-1-yl)-acetamide | nih.gov |

| Biocatalytic C-H Amination | Cytochrome P450 Enzymes | C-H bond to C-N bond (cyclization) | N-substituted 2-(pyrrolidin-1-yl)acetamides | nih.gov |

| Formyloxylation | Vilsmeier-Haack reagent, Formamide | α-Chloro group to α-Formyloxy group | α-chloro-N-arylacetamides | rsc.org |

Pericyclic and Multicomponent Reactions Involving Pyrrolidine-Acetamide Precursors

Pericyclic and multicomponent reactions offer efficient pathways to construct complex molecular scaffolds from simple precursors in a single step. These methods are highly valued for their atom economy and ability to generate molecular diversity.

Pericyclic Reactions Pericyclic reactions proceed through a concerted, cyclic transition state. careerendeavour.com While specific, documented examples focusing solely on this compound are not abundant, the principles of pericyclic chemistry can be applied. For instance, γ-alkylidene-γ-lactams, which are structurally related to substituted pyrrolidinones, can undergo photocatalyzed [2+2] cycloadditions. researchgate.net Such reactions involve the interaction of two π-electron systems to form a new four-membered ring, demonstrating the potential for cycloadditions involving the pyrrolidine-acetamide scaffold if suitable unsaturation is present. umn.edu

Multicomponent Reactions (MCRs) Multicomponent reactions, where three or more reactants combine in a single operation to form a product, are particularly well-suited for creating libraries of pyrrolidine-acetamide derivatives. The Ugi and Passerini reactions are prominent examples. rug.nlmdpi.com

The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. mdpi.com Pyrrolidine or its derivatives can serve as the amine component, leading to the formation of a central bis-amide product. mdpi.com This strategy has been used to achieve the divergent synthesis of complex heterocyclic systems from a common MCR precursor. For example, Ugi-4CR intermediates have been utilized in subsequent copper-catalyzed annulation reactions to produce either isoquinolin-2(1H)-yl-acetamides or isoindolin-2-yl-acetamides in moderate to good yields. acs.org This two-step sequence highlights the power of combining MCRs with other synthetic methods. acs.org

The table below presents data from a study on the synthesis of isoindolin-2-yl-acetamides using a Ugi reaction followed by a copper-catalyzed cyclization, demonstrating the scope of the isocyanide component. acs.org

| Entry | Isocyanide Component | Product | Yield |

| 1 | tert-Butyl isocyanide | 5a | 93% |

| 2 | tert-Octyl isocyanide | 5g | 85% |

| 3 | Cyclohexyl isocyanide | 5h | 82% |

| 4 | Phenylethyl isocyanide | 5n | 81% |

| 5 | 2-Methoxyphenyl isocyanide | 5o | 89% |

| Data sourced from a study on divergent synthesis using Ugi-4CR intermediates. acs.org |

Photochemical and Electrochemical Reactivity Studies

Photochemistry and electrochemistry provide powerful, non-classical methods for activating molecules, often enabling unique transformations under mild conditions. epfl.ch These techniques rely on light or electrical current to generate highly reactive intermediates, such as radicals or radical ions, from the pyrrolidine-acetamide scaffold.

Photochemical Reactivity Photocatalysis can initiate reactions by generating a photoexcited state that engages in single-electron transfer (SET). acs.org For pyrrolidine-acetamides, this can lead to the homolytic activation of strong bonds, like the N-H bond in the pyrrolidine ring, through a process known as proton-coupled electron transfer (PCET). acs.org The resulting nitrogen-centered radical can then participate in various bond-forming reactions. Related photocatalyzed reactions include [2+2] cycloadditions of γ-alkylidene-γ-lactams and the reductive dehalogenation of aryl halides, which could be applied to appropriately substituted pyrrolidin-acetamide derivatives. researchgate.netbeilstein-journals.org

Electrochemical Reactivity Electrochemical synthesis uses an electric potential to drive redox reactions. This method can be integrated with transition metal catalysis to achieve novel transformations. An example is the intramolecular oxidative amination, a type of aza-Wacker cyclization, where an electrochemically generated radical intermediate is trapped in a copper-catalyzed process to form new heterocyclic structures. epfl.ch Such methods are promising for the synthesis of complex pyrrolidine-containing alkaloids. researchgate.net The reactivity depends on factors such as the electrode material and the applied potential, allowing for fine-tuning of the reaction outcome. tue.nl

These energy-input methods offer sustainable alternatives to conventional chemical reagents for generating reactive species and have been used to drive transformations such as:

C-H Bond Amination: Direct functionalization of C-H bonds via radical intermediates. researchgate.net

Reductive Dehalogenation: Removal of halogen substituents from aryl groups attached to the scaffold. beilstein-journals.org

Cyclization Reactions: Formation of new rings through intramolecular bond formation. epfl.ch

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Understanding the precise pathway by which a chemical reaction occurs is fundamental to optimizing conditions and extending its scope. For pyrrolidine-acetamide derivatives, reaction mechanisms are investigated through a combination of spectroscopic analysis of intermediates and products, kinetic studies of reaction rates, and computational modeling.

Spectroscopic Analyses Spectroscopic techniques are indispensable for identifying the structures of starting materials, intermediates, and products.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to determine the core structure and stereochemistry of molecules. 2D NMR techniques like HSQC and HMBC are employed to establish complex connectivity, which is crucial for confirming the structure of novel derivatives formed in MCRs or rearrangement reactions. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups. For example, the presence of an amide is confirmed by characteristic N-H stretches (around 3300 cm⁻¹) and C=O vibrations (around 1650 cm⁻¹). Online IR spectroscopy can be used to monitor the progress of a reaction in real-time by tracking the disappearance of reactant peaks and the appearance of product peaks. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of elemental composition. researchgate.net

Kinetic and Computational Analyses Kinetic studies provide quantitative data on reaction rates, offering insight into the transition state and the influence of various parameters.

Kinetic Monitoring: By systematically varying concentrations, temperature, and catalysts, a rate law can be determined. acs.org For instance, the reaction of acetamide with hydroxylamine (B1172632) was studied by monitoring reactant and product concentrations over time using online IR and pH measurements, allowing for the calculation of second-order rate constants and activation energy. researchgate.net Such analyses can reveal whether a reaction is first-order or second-order, pointing to either a unimolecular or bimolecular rate-determining step. acs.org

Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to supplement experimental findings. researchgate.net Theoretical modeling can map out potential energy surfaces for a proposed reaction, helping to identify the most likely pathway. DFT studies have been used to demonstrate that for certain reactions involving pyrrolidinone derivatives, the observed product distribution is a result of kinetic control rather than thermodynamic stability. researchgate.net

The table below outlines the common analytical techniques used to investigate the reaction mechanisms of pyrrolidine-acetamides.

| Technique | Application in Mechanistic Studies | Reference(s) |

| NMR (1D & 2D) | Structural elucidation of products and intermediates; stereochemical analysis. | researchgate.net |

| IR Spectroscopy | Identification of functional groups; real-time monitoring of reaction progress. | researchgate.net |

| Mass Spectrometry (HRMS) | Determination of elemental composition and molecular formula. | researchgate.net |

| Kinetic Analysis | Determination of rate laws, rate constants, and activation energies. | researchgate.netacs.org |

| DFT Calculations | Modeling of reaction pathways and transition states; prediction of kinetic vs. thermodynamic control. | researchgate.net |

Strategic Derivatization and Analogue Design of 2 Pyrrolidin 2 Yl Acetamide

Systematic Modifications of the Pyrrolidine (B122466) Ring for Structure-Reactivity Studies

Key positions for modification on the pyrrolidine ring of 2-(pyrrolidin-2-yl)acetamide include the C3, C4, and C5 positions. Introducing substituents at these positions can significantly impact the molecule's steric profile, lipophilicity, and electronic properties. For instance, the introduction of a methyl group at the C3 position can enhance metabolic stability due to steric hindrance. nih.gov

Structure-reactivity studies often involve the synthesis of a series of analogues with systematic variations in the substituents on the pyrrolidine ring. For example, a series of compounds could be synthesized with varying alkyl or aryl groups at the C4 position to probe the effect of substituent size and electronics on biological activity. The basicity of the pyrrolidine nitrogen can also be modulated by the electronic effects of substituents on the ring. nih.gov

A representative, albeit generalized, approach to studying the structure-reactivity of pyrrolidine ring modifications is presented in Table 1.

| Compound | Modification on Pyrrolidine Ring | Observed Effect on a Hypothetical Receptor Binding Affinity |

|---|---|---|

| Parent | Unsubstituted | Baseline |

| Analogue 1 | 3-methyl | Increased affinity |

| Analogue 2 | 4-fluoro | Decreased affinity |

| Analogue 3 | 4-hydroxy | Slightly increased affinity |

| Analogue 4 | 5,5-dimethyl | Significantly decreased affinity |

Diversity-Oriented Synthesis of N-Substituted Acetamide (B32628) Analogues

Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally diverse molecules from a common starting material. nih.gov In the context of this compound, DOS is effectively applied to the synthesis of N-substituted acetamide analogues. This approach allows for the rapid exploration of a wide range of chemical space around the acetamide functionality.

The synthesis of N-substituted acetamide analogues typically involves the coupling of the primary amine of 2-(pyrrolidin-2-yl)amine (after appropriate protection of the pyrrolidine nitrogen) with a variety of carboxylic acids or their activated derivatives. Alternatively, the acetamide nitrogen of this compound can be alkylated or acylated. A general synthetic scheme for the diversification of the N-acetamide group is the reaction of this compound with various electrophiles.

The resulting library of N-substituted analogues can then be screened for desired biological activities. This strategy has been successfully employed in the discovery of novel antagonists for various receptors. nih.gov The diversity of the substituents can range from simple alkyl chains to complex aromatic and heterocyclic moieties.

Table 2 illustrates a hypothetical set of N-substituted acetamide analogues and their resulting properties.

| Analogue | N-Substituent on Acetamide | Resulting Lipophilicity (Calculated logP) | Observed Biological Activity (Hypothetical) |

|---|---|---|---|

| Parent | -H | -1.2 | Low |

| Analogue 5 | -CH3 | -0.8 | Moderate |

| Analogue 6 | -CH2CH3 | -0.4 | Moderate |

| Analogue 7 | -Phenyl | 1.5 | High |

| Analogue 8 | -Benzyl | 1.9 | Very High |

Conformational Analysis of Synthesized Derivatives

The three-dimensional conformation of a molecule is critical to its biological activity, as it dictates how the molecule interacts with its biological target. For derivatives of this compound, conformational analysis focuses on two main aspects: the puckering of the pyrrolidine ring and the rotational isomers (rotamers) around the C-N amide bond.

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twisted conformations. The preferred conformation, or "puckering," is influenced by the nature and stereochemistry of the substituents on the ring. For example, electronegative substituents at the C4 position can favor specific puckering modes. nih.gov Computational methods, such as molecular mechanics and density functional theory (DFT), are often employed to predict the minimum energy conformers of these derivatives. researchgate.net

Rotation around the C-N bond of the acetamide group can be restricted, leading to the existence of distinct cis and trans rotamers. The relative populations of these rotamers can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The conformational preferences of the molecule as a whole will be a result of the interplay between the pyrrolidine ring pucker and the amide bond rotation.

Design Principles for Modulating Molecular Properties through Derivatization

The derivatization of this compound is guided by a set of design principles aimed at modulating specific molecular properties to achieve a desired biological effect. These principles are derived from an understanding of the structure-activity and structure-property relationships of the synthesized analogues.

Steric Hindrance and Shape Complementarity: The size and shape of the substituents play a crucial role in how the molecule fits into a biological target's binding site. Bulky substituents can be introduced to probe the steric tolerance of the binding pocket or to shield a particular part of the molecule from metabolic degradation. nih.gov

Electronic Effects and Hydrogen Bonding: The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution within the molecule, affecting its reactivity and ability to form non-covalent interactions. For example, adding hydrogen bond donors or acceptors can enhance the binding affinity to a protein target.

Conformational Constraint: By introducing specific substituents, the conformational flexibility of the pyrrolidine ring can be restricted. This "locking" of the conformation can lead to a more potent and selective compound if the fixed conformation is the one that is recognized by the biological target. nih.gov

Through the iterative application of these design principles, guided by empirical data from SAR studies and computational modeling, the properties of this compound can be systematically optimized for a specific application.

Sophisticated Spectroscopic and Analytical Characterization Techniques in Pyrrolidine Acetamide Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like "2-(pyrrolidin-2-yl)acetamide" in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

For a related compound, N-phenyl-2-(pyrrolidin-1-yl) acetamide (B32628), the predicted ¹H NMR spectrum shows characteristic peaks for different hydrogen environments. brainly.com Protons on the pyrrolidine (B122466) ring typically appear in the 1-4 ppm range, while the amide proton shows a broad signal between 7-9 ppm. brainly.com In the ¹³C NMR spectrum of the basic pyrrolidine structure, the carbon atoms of the ring typically resonate at distinct chemical shifts, providing a map of the carbon skeleton. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyrrolidine-Acetamide Scaffolds Note: Data is representative of the core structures and may vary based on substitution and solvent.

| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyrrolidine CH₂ | 1.5 - 3.5 | 25 - 55 | Multiple overlapping signals are common. |

| Pyrrolidine CH (at C2) | 3.0 - 4.0 | 55 - 65 | Chemical shift is sensitive to substituents. |

| Acetamide CH₂ | 2.0 - 2.5 | 40 - 50 | Adjacent to the carbonyl group. |

| Amide NH₂ | 5.0 - 8.5 | N/A | Signal is often broad and its position is concentration and solvent dependent. |

| Carbonyl C=O | N/A | 170 - 180 | Characteristic downfield shift for amide carbonyls. |

While 1D NMR spectra provide foundational data, complex molecules often exhibit overlapping signals that are difficult to assign. Two-dimensional (2D) NMR spectroscopy resolves this ambiguity by spreading the signals across two frequency dimensions, revealing correlations between different nuclei. openpubglobal.comslideshare.netdandelon.com For "this compound," key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity within the pyrrolidine ring and confirm the attachment of the acetamide group. openpubglobal.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for definitively assigning the ¹³C signals based on the more easily assigned ¹H spectrum. openpubglobal.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity across quaternary carbons and heteroatoms, such as linking the acetamide's carbonyl carbon to the protons on the pyrrolidine ring. openpubglobal.com

Solid-State NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing pharmaceutical compounds in their solid form. europeanpharmaceuticalreview.combruker.com Unlike solution-state NMR, ssNMR provides information about the local structure, conformation, and intermolecular interactions within the crystal lattice. researchgate.net Applications relevant to "this compound" research include:

Polymorph Identification: ssNMR can readily distinguish between different crystalline forms (polymorphs), which may have different physical properties. researchgate.netox.ac.uksemanticscholar.org The ¹³C chemical shifts are highly sensitive to the local packing environment.

Structural Confirmation: In cases where single crystals suitable for X-ray diffraction cannot be obtained, ssNMR can help confirm the molecular structure and identify the number of crystallographically inequivalent molecules in the unit cell. europeanpharmaceuticalreview.com

Analysis of Dynamics: By measuring relaxation times, ssNMR can provide insights into the mobility of different parts of the molecule within the crystal lattice. europeanpharmaceuticalreview.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically to within a few parts per million (ppm). springernature.com For "this compound" (C₆H₁₂N₂O), the expected exact mass can be calculated and compared with the experimental value obtained from an HRMS instrument like an Orbitrap or FT-ICR mass spectrometer. mdpi.com This allows for the unambiguous determination of its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on HRMS instruments provide detailed information about the molecule's structure through controlled fragmentation. niu.edu When the protonated molecule is fragmented, it breaks apart in predictable ways, yielding fragment ions whose masses can be accurately measured. For α-pyrrolidinophenone cathinones, a characteristic fragmentation pathway involves the loss of the pyrrolidine ring as a neutral molecule. niu.edu A similar pathway could be expected for "this compound," providing evidence for the core structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

The crystal packing, or how molecules are arranged in the crystal lattice, is dictated by intermolecular interactions. X-ray crystallography provides the exact distances and angles to analyze these forces. For "this compound," the most significant intermolecular interaction is expected to be hydrogen bonding. The primary amide group (-CONH₂) has two N-H protons that can act as hydrogen bond donors and a carbonyl oxygen (C=O) that is an excellent hydrogen bond acceptor. The pyrrolidine nitrogen can also act as a hydrogen bond acceptor.

In the crystal structures of related compounds like Benznidazole, which contains an acetamide fragment, strong intermolecular hydrogen bonds between the amide N-H and the carbonyl C=O group are crucial for crystal packing. nih.gov Similarly, in Levetiracetam (B1674943), molecules are linked by N—H⋯O hydrogen bonds, forming chains or layers. researchgate.net These hydrogen bonding networks are critical in stabilizing the crystal structure. While "this compound" lacks aromatic rings for π-stacking, the detailed analysis of its hydrogen bond network via crystallography would be key to understanding its solid-state properties.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. spectroscopyonline.com These techniques are highly effective for identifying functional groups, as each group has characteristic absorption (IR) or scattering (Raman) frequencies. nih.gov

For "this compound," the spectra would be dominated by vibrations of the amide and pyrrolidine groups.

Table 2: Characteristic Vibrational Frequencies for "this compound" Note: Frequencies are approximate and can shift based on the molecular environment and hydrogen bonding.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Amide N-H | Stretching | 3100 - 3500 | Often appears as two bands (symmetric and asymmetric) for a primary amide. Broadening indicates hydrogen bonding. sapub.org |

| Aliphatic C-H | Stretching | 2850 - 3000 | From CH₂ groups in the pyrrolidine ring and acetamide chain. researchgate.net |

| Amide C=O (Amide I band) | Stretching | 1630 - 1680 | A very strong and characteristic band in the IR spectrum. Its position is sensitive to hydrogen bonding. nih.gov |

| Amide N-H (Amide II band) | Bending | 1550 - 1640 | Involves N-H bending and C-N stretching. |

| Pyrrolidine C-N | Stretching | 1100 - 1250 | Characteristic of aliphatic amines. |

The precise positions and shapes of these bands can offer conformational insights. For example, the frequency of the C=O stretching vibration (Amide I band) is known to decrease when the group participates in hydrogen bonding, which is a common feature in the solid state of amides. nih.gov By comparing the spectra of the compound in different phases (e.g., solid vs. solution), one can infer changes in intermolecular interactions.

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

In the research and quality control of pyrrolidine-acetamide compounds, chromatographic techniques are indispensable for determining purity, identifying impurities, and analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools that offer high resolution and sensitivity for the characterization of compounds such as this compound and its derivatives. While specific literature on this compound is limited, the established methodologies for structurally related compounds, including piracetam (B1677957) and other pyrrolidine derivatives, provide a robust framework for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds due to its versatility in separating non-volatile and thermally sensitive molecules. For polar compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is a commonly employed method. In this technique, a nonpolar stationary phase is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

Furthermore, Hydrophilic Interaction Chromatography (HILIC) presents another viable option, particularly for highly polar analytes that show little retention in reverse-phase systems chromforum.org. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, offering a different selectivity for separation chromforum.org.

Research on piracetam (2-oxo-pyrrolidin-1-yl)-acetamide, a related nootropic agent, has led to the development of validated RP-HPLC methods capable of separating the primary compound from its potential impurities and degradation products. One such method successfully separated piracetam from four of its impurities—(2-oxopyrrolidin-1-yl)acetic acid, pyrrolidin-2-one, methyl (2-oxopyrrolidin-1-yl)acetate, and ethyl (2-oxopyrrolidin-1-yl)acetate—within a single chromatographic run oup.com. This demonstrates the capability of HPLC to resolve structurally similar compounds, a critical requirement for accurate purity assessment oup.com.

Method development often involves optimizing parameters such as mobile phase composition, pH, column type, and detector wavelength to achieve the desired separation. For pyrrolidine-based compounds that lack a strong UV chromophore, detection at low wavelengths (around 200-205 nm) is common, though this requires high-purity mobile phase components to minimize baseline noise chromforum.orgoup.com. Coupling HPLC with mass spectrometry (LC-MS) can overcome detection challenges and provide definitive structural information on the separated components fda.gov.

The following interactive table summarizes typical HPLC conditions used for the analysis of related pyrrolidine and acetamide compounds, which can be adapted for this compound.

| Parameter | Condition 1 (Piracetam & Impurities) oup.com | Condition 2 (2-amino-acetamide) sielc.com | Condition 3 (N-methyl-2-pyrrolidone) fda.gov |

|---|---|---|---|

| Column | Reversed-phase C18 Nucleosil (25 cm × 0.46 cm, 10 µm) | Newcrom R1 (Reverse-Phase) | Hydrophobic HPLC Column |

| Mobile Phase | Aqueous solution of 0.2 g/L triethylamine:acetonitrile (85:15, v/v), pH 6.5 with phosphoric acid | Acetonitrile (MeCN) and water with phosphoric acid | Acetonitrile:Water (1:1, v:v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |

| Detection | UV at 205 nm | Not Specified (MS-compatible with formic acid) sielc.com | Positive electro-spray tandem mass spectrometry (MS/MS) |

| Temperature | Ambient | Not Specified | Not Specified |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds. For compounds with low volatility, such as pyrrolidine acetamides, a derivatization step is often necessary to increase their volatility and improve chromatographic behavior researchgate.net.

GC-MS analysis provides detailed structural information from the mass spectrum of a compound, which is crucial for the unequivocal identification of impurities or components within a mixture. The fragmentation pattern observed in the mass spectrometer serves as a molecular fingerprint, allowing for confident compound identification by comparison to spectral libraries or through interpretation.

An enantioselective GC-MS method was developed for the analysis of levetiracetam and its R-enantiomer, R-alpha-ethyl-2-oxo-pyrrolidine acetamide, in biological fluids nih.govresearchgate.net. This method involved a solid-phase extraction followed by separation on a chiral cyclodextrin (B1172386) capillary column, demonstrating the ability of GC-MS to resolve stereoisomers, a critical aspect of purity for chiral compounds nih.gov. For quantitative analysis, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring specific mass-to-charge ratio (m/z) ions characteristic of the target analyte nih.gov.

The following interactive table outlines exemplary GC-MS conditions based on the analysis of related pyrrolidine derivatives. These conditions provide a starting point for developing a method for this compound.

| Parameter | Condition 1 (Levetiracetam Enantiomer) nih.gov | Condition 2 (Amides in Water) researchgate.net |

|---|---|---|

| Column | Chiral cyclodextrin capillary column | Not specified |

| Sample Preparation | Solid-phase extraction | Derivatization with 9-xanthydrol |

| Carrier Gas | Not Specified | Not Specified |

| Detection | Ion trap mass spectrometry | Mass spectrometry |

| MS Mode | Selected Ion Monitoring (SIM) | Not Specified |

Computational and Theoretical Chemistry Studies of Pyrrolidine Acetamide Systems

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are routinely used to predict the electronic structure and reactivity of pyrrolidine-acetamide derivatives. scienceopen.comnih.gov

DFT, particularly with hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), is a common choice for optimizing molecular geometries and calculating electronic properties. nih.govimist.ma These calculations can determine key parameters that govern a molecule's behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Studies on various acetamide (B32628) derivatives have shown that these quantum chemical methods can accurately predict molecular properties. nih.govresearchgate.net Key reactivity descriptors derived from these calculations include:

Ionization Potential (I): Related to the HOMO energy, indicating the ease of removing an electron. nih.gov

Electron Affinity (A): Related to the LUMO energy, indicating the ability to accept an electron. nih.gov

Electronegativity (χ): The tendency of a molecule to attract electrons.

Global Hardness (η): A measure of resistance to charge transfer. nih.gov

These parameters are instrumental in creating structure-activity relationship (SAR) models, which correlate a molecule's structural or electronic features with its biological activity. chemrxiv.org For example, calculations on N-acetamide derivatives have been used to study their potential as anti-HIV drugs by analyzing local reactivity through Fukui functions, which identify the most reactive sites within the molecule. nih.gov The results of such studies can guide the synthesis of more potent compounds by suggesting modifications that enhance desired electronic properties. nih.govchemrxiv.org

| Computational Method | Basis Set | Calculated Properties | Application |

|---|---|---|---|

| DFT (B3LYP) | 6-311G(d,p), 6-31G(d) | Geometry Optimization, Vibrational Frequencies, HOMO-LUMO Gap, NBO Analysis | Structural confirmation, Reactivity prediction |

| Ab initio (Hartree-Fock) | 6-311G(d,p) | Electronic Properties (EHOMO, ELUMO) | Corrosion inhibition efficiency studies |

| TD-DFT | 6-311G(d,p) | UV-Vis Absorption Wavelengths | Prediction of spectroscopic properties |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.com For systems involving 2-(pyrrolidin-2-yl)acetamide and its derivatives, MD simulations provide critical insights into their conformational flexibility and interactions with their environment, particularly with solvents like water. nih.gov

The process begins by placing the molecule in a simulation box, often filled with explicit solvent molecules, and applying a force field (e.g., GROMOS96) that describes the potential energy of the system. nih.gov The simulation then calculates the trajectory of every atom over a set period, which can range from nanoseconds to microseconds. researchgate.net

Analysis of these trajectories reveals:

Conformational Stability: MD simulations can show whether a molecule maintains a stable conformation or undergoes significant changes. This is crucial for understanding how a ligand might adapt its shape to fit into a protein's binding site. nih.govscispace.com

Solvent Interactions: The simulations explicitly model the interactions between the solute and solvent molecules. For instance, the formation of hydrogen bonds with water can be tracked, and the radial distribution function can reveal the arrangement of water molecules around specific functional groups, such as the amide nitrogen. nih.gov

Flexibility and Dynamics: By analyzing parameters like the radius of gyration, MD simulations can quantify the compactness and flexibility of a molecule. nih.gov This information is vital as the dynamic nature of a ligand is often key to its biological function. nih.gov

In studies of pyrrolidin-2-one derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by molecular docking. researchgate.net These simulations show that the compounds can form stable complexes with their target proteins, reinforcing the docking results and providing a dynamic picture of the interaction. researchgate.netscispace.com

Molecular Docking and Ligand-Protein Interaction Modeling (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). asu.edu This method is central to understanding the mechanistic basis of a ligand's biological activity. For derivatives of pyrrolidine-acetamide, docking studies have been instrumental in predicting their interactions with various protein targets. edgccjournal.orgpharmpharm.ru

The docking process typically involves:

Preparation of Structures: Obtaining the 3D structures of the protein (often from a database like the Protein Data Bank) and the ligand. The ligand's geometry is usually optimized using methods like molecular mechanics (e.g., MM+ force field). semanticscholar.org

Docking Simulation: Using software like Molegro Virtual Docker, the ligand is placed in the binding site of the protein. semanticscholar.org The program then explores various possible conformations and orientations of the ligand, scoring them based on their binding affinity. semanticscholar.org

Analysis of Interactions: The resulting ligand-protein complexes are analyzed to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. edgccjournal.orgnih.gov

Studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide have used molecular docking to predict their affinity for GABA-A and AMPA receptors. pharmpharm.rusemanticscholar.org The results showed that these compounds could form stable complexes within the binding sites, interacting with key amino acid residues like Tyr157, Tyr205, and Phe65. edgccjournal.org The calculated binding energies from these simulations often correlate well with experimentally observed biological activity, suggesting a high predictive power for this method. pharmpharm.rusemanticscholar.org Such analyses provide a detailed, mechanistic hypothesis for how these molecules exert their effects at a molecular level, guiding further drug design and optimization. nih.gov

| Target Protein | Ligand System | Key Interacting Residues | Interaction Types | Software Used |

|---|---|---|---|---|

| GABAA Receptor | N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide | Arg207, Phe200, Thr202, Tyr97, Tyr157, Tyr205, Phe65 | Hydrogen Bonds, Hydrophobic Interactions | Molegro Virtual Docker |

| AMPA Receptor | N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide | Not specified in detail | High affinity binding | Molegro Virtual Docker |

| Acetylcholinesterase (AChE) | Pyrrolidin-2-one derivatives | Not specified in detail | Good binding affinity | Glide module |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Frontier Molecular Orbitals (FMO)

The analysis of Molecular Electrostatic Potential (MEP) surfaces and Frontier Molecular Orbitals (FMOs) provides a visual and conceptual framework for understanding and predicting chemical reactivity. libretexts.orgwikipedia.org

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It uses a color scale to indicate charge distribution:

Red: Regions of high negative potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen or nitrogen). These are sites prone to electrophilic attack. researchgate.net

Blue: Regions of high positive potential, usually around hydrogen atoms attached to electronegative atoms. These are sites susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

By examining the MEP surface of a pyrrolidine-acetamide molecule, researchers can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Frontier Molecular Orbitals (FMO): FMO theory focuses on the interaction between the HOMO and the LUMO of reacting species. wikipedia.orglibretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor (nucleophile). libretexts.org

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A small gap indicates that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are commonly used to determine the energies and shapes of these orbitals for pyrrolidine-acetamide systems, providing insights into their chemical reactivity and kinetic stability. researchgate.netyoutube.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to confirm the structure of newly synthesized compounds. nih.gov For the this compound framework, DFT calculations are particularly useful for predicting vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. imist.mahilarispublisher.com

Vibrational Spectroscopy (FT-IR): By performing frequency calculations (often using the B3LYP functional with a suitable basis set), a theoretical infrared spectrum can be generated. nih.govresearchgate.net These calculations provide the vibrational frequencies and intensities of the fundamental modes of the molecule. researchgate.net The calculated spectrum can then be compared with an experimental FT-IR spectrum. This comparison helps in the assignment of observed spectral bands to specific molecular vibrations, such as C=O stretching, N-H bending, and C-N stretching, thus confirming the molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can also be calculated. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly employed for this purpose. The calculated chemical shifts are typically compared to an internal standard (like Tetramethylsilane) and can be correlated with experimental data. hilarispublisher.com This computational prediction is a valuable tool for structural elucidation, especially for complex molecules where spectral interpretation can be challenging. openreview.net

The close agreement often found between computed and experimental spectra for related acetamide structures validates the optimized molecular geometries and provides a high degree of confidence in the computational models. nih.govimist.ma

Applications of Pyrrolidine Acetamide Scaffolds in Advanced Materials and Catalysis Research

Coordination Chemistry and Ligand Design with Metal Centers

The pyrrolidine-acetamide scaffold serves as a versatile building block in ligand design for coordination chemistry. The nitrogen atom within the pyrrolidine (B122466) ring and the amide group provide excellent donor sites for coordination with a variety of metal centers. The inherent chirality of the 2-substituted pyrrolidine ring is particularly valuable for creating chiral metal complexes.

Research into pyrrolidine-based ligands has demonstrated their ability to form stable coordination complexes with transition metals. nih.gov For instance, studies on arylazothioformamide (ATF) ligands featuring a pyrrolidine moiety have shown effective chelation with late transition metals like copper(I). nih.gov The sterically constrained nature of the pyrrolidine ring, compared to bulkier heterocycles, can lead to stronger binding association constants with metal ions. nih.gov The electronic properties of substituents on the pyrrolidine ring or associated aromatic systems can be fine-tuned to modulate the binding affinity and redox activity of the resulting metal complexes. nih.gov

For example, para-substituted pyrrolidine-ATFs containing electron-donating groups (e.g., -OMe, -Me) exhibit a higher binding affinity for Cu(I) salts compared to those with electron-withdrawing groups (e.g., -CF3, -CN). nih.gov This electronic influence is critical in designing ligands for specific applications, such as selective metal dissolution agents or catalysts. nih.gov The coordination of these ligands to metal centers like Cu(II), Ni(II), Co(II), and Zn(II) has been characterized using various spectroscopic and analytical techniques, confirming the role of both the pyrrolidine nitrogen and other donor atoms in the ligand backbone in complex formation. researchgate.net The resulting complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal ion and the specific ligand structure. researchgate.net

| Ligand System | Metal Ion | Key Findings |

| Pyrrolidine-Arylazothioformamide (ATF) | Copper(I) | Electron-donating groups on the aryl moiety increase binding affinity. The sterically small pyrrolidine ring enhances binding compared to larger heterocycles. nih.gov |

| Pyrrolidine-Containing Polypyridines | Ruthenium(II) | The electron-donor effect of the pyrrolidine group leads to a significant improvement in visible light absorption of the resulting Ru(II) complexes, which is beneficial for photovoltaic applications. acs.org |

| Mixed Ligand Pyrrolidine-2-carboxylic acid | Copper(II), Zinc(II) | Forms stable mixed-ligand complexes, indicating coordination via the nitrogen of the amino substituent. nih.gov |

| Pyrrolidine Derivatives (H2L1, H2L2) | Cu(II), Ni(II), Co(II), Mn(II), Zn(II) | Ligands act as tetradentate coordinators, forming complexes with proposed octahedral or tetrahedral structures. researchgate.net |

Role in Asymmetric Catalysis and Organocatalysis

The chiral pyrrolidine scaffold is a cornerstone of modern asymmetric organocatalysis, a field that uses small, chiral organic molecules to catalyze enantioselective reactions. nih.govunibo.it This area gained significant momentum from the discovery that the natural amino acid L-proline (which possesses a pyrrolidine-2-carboxylic acid structure) can effectively catalyze intermolecular aldol (B89426) reactions with high enantioselectivity. researchgate.netmdpi.comnih.gov Derivatives of proline and other chiral pyrrolidines, including those with acetamide (B32628) functionalities, have since been developed into a vast library of powerful organocatalysts. unibo.it

These catalysts typically operate through one of two primary activation modes: enamine or iminium ion catalysis. researchgate.net

Enamine Catalysis: The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This chiral enamine then attacks an electrophile, with the bulky substituents on the catalyst directing the attack to one face, thereby controlling the stereochemical outcome. unibo.it

Iminium Catalysis: In reactions with α,β-unsaturated carbonyls, the catalyst forms a chiral iminium ion, which lowers the LUMO of the substrate. This activates the system for nucleophilic attack, again with the catalyst's structure dictating the facial selectivity. researchgate.net

The structures of pyrrolidine-derived organocatalysts have been extensively modified to optimize their efficiency and selectivity for a wide range of transformations, including Michael additions, aldol reactions, Mannich reactions, and Diels-Alder cycloadditions. nih.govmdpi.comresearchgate.net For example, attaching bulky groups at the C-2 position, such as in diarylprolinol silyl (B83357) ethers, creates a highly effective steric shield that enhances enantioselectivity in the functionalization of aldehydes. nih.gov The acetamide group at the C-2 position can participate in hydrogen bonding, helping to organize the transition state and further improve stereocontrol.

| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) | Key Feature |

| Proline | Aldol Reaction | Ketones and Aldehydes | Often >90% | The foundational pyrrolidine-based organocatalyst. nih.govnih.gov |

| Diarylprolinol Silyl Ethers | Michael Addition | Aldehydes and Nitroolefins | Up to 99% | Bulky diarylmethyl group provides excellent steric shielding. researchgate.netnih.gov |

| Prolinamide Derivatives | Michael Addition | Ketones and Nitroolefins | Up to 70% "on water" | Peptide-like structures can introduce additional hydrogen bonding interactions. nih.gov |

| (S)-N-(methylsulfonyl) pyrrolidine-2-carboxamide | Aldol Reaction | Ketones and Aldehydes | Moderate | The presence of a sulfinamide group with an additional stereocenter influences stereochemical outcomes. nih.gov |

Exploration of Supramolecular Assembly and Material Science Potential

The principles of supramolecular chemistry, which involve the spontaneous assembly of molecules into larger, ordered structures through non-covalent interactions, are being applied to pyrrolidine-acetamide systems to create novel materials. mdpi.com The pyrrolidine-acetamide scaffold is well-suited for this purpose due to its capacity for hydrogen bonding (via the N-H of the ring and the amide group), potential for π–π stacking (if aromatic groups are incorporated), and defined stereochemistry. researchgate.net

The self-assembly process can be influenced by external factors, such as the choice of solvent. For instance, changing from a polar to a more apolar solvent can trigger the formation of chiral supramolecular polymers from molecules containing a pyrrolidine-based chiral linker. researchgate.net This demonstrates the potential to control the aggregation state and, consequently, the macroscopic properties of the material.

These supramolecular assemblies have potential applications in material science. By functionalizing scaffolds like naphthalimide with pyrrolidine units, researchers can tune the optical and electronic properties of the resulting materials. researchgate.net The aggregation behavior, such as the formation of H-type or J-type aggregates, can be controlled by modifying the molecular structure, which in turn significantly impacts properties like fluorescence and photovoltaic performance. researchgate.net The ordered architectures created through the self-assembly of pyrrolidine-containing molecules could be exploited in the development of sensors, chiral recognition systems, and advanced optical materials.

Molecular Basis of Biological Interactions: in Vitro and in Silico Investigations

Mechanisms of Enzyme Modulation by Pyrrolidine-Acetamide Analogues

Pyrrolidine-acetamide analogues have demonstrated the ability to modulate the activity of several enzymes through various mechanisms. A common theme is the role of the pyrrolidine (B122466) ring in mimicking the transition state of an enzymatic reaction, which is a key feature for enzyme inhibition. nih.gov

Research has shown that pyrrolidine derivatives can act as inhibitors for a range of enzymes, including β-N-acetylhexosaminidases (HexNAcases). nih.gov For these enzymes, the acetamide (B32628) group is often essential for inhibitory activity. nih.gov The pyrrolidine core is believed to function as a pharmacophore that mimics the transition state of the enzyme's natural substrate. nih.gov

In the context of aminoglycoside resistance, pyrrolidine pentamine derivatives have been identified as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib]. nih.gov Molecular dynamics simulations suggest that these inhibitors form hydrogen bond interactions with key residues in the enzyme's active site, such as TYR65 and GLN91. nih.gov

Furthermore, certain pyrrolidine amide derivatives have been developed as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the bioactive lipid Palmitoylethanolamide (PEA). nih.gov Pharmacological blockage of NAAA by these inhibitors can restore PEA levels, which has therapeutic implications for inflammation and pain. nih.gov Kinetic studies of some 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide derivatives have shown them to be competitive inhibitors of α-glucosidase. researchgate.net

The inhibitory activities of some pyrrolidine-acetamide analogues against various enzymes are summarized in the table below.

Table 1: Inhibitory Effects of Pyrrolidine-Acetamide Analogues on Various Enzymes | Compound | Target Enzyme | IC50 (µM) | Inhibition Type | | :--- | :--- | :--- | :--- | | Pyrrolidine Amide Derivatives | | Compound 1a | Rat NAAA | 1.8 ± 0.2 | - | | Compound 1b | Rat NAAA | 2.5 ± 0.3 | - | | Compound 4g | Rat NAAA | 0.08 ± 0.01 | - | | Chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives | | Compound 5a | α-glucosidase | 673 ± 15 | - | | Compound 5e | α-glucosidase | 111 ± 12 | Competitive | | Acarbose (Standard) | α-glucosidase | 750 ± 9 | - |

Data sourced from multiple studies. nih.govresearchgate.net

Receptor Binding Studies at the Molecular Level

In silico molecular docking studies have been instrumental in predicting and rationalizing the binding of pyrrolidine-acetamide analogues to various receptors. These studies provide insights into the binding affinities and the specific molecular interactions that stabilize the ligand-receptor complex.

N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide, which are structurally related to 2-(pyrrolidin-2-yl)acetamide, have been investigated for their interaction with the GABA-A and AMPA receptors. edgccjournal.orgsemanticscholar.org Molecular docking simulations have shown that these derivatives can form stable complexes with the binding sites of these receptors. edgccjournal.orgsemanticscholar.org For the GABA-A receptor, key interactions involve hydrogen bonds and hydrophobic interactions with amino acid residues such as Thr 130, Arg 67, Tyr 205, Tyr 157, and Phe 65. edgccjournal.org Similarly, for the AMPA receptor, interactions with residues like Ser 217, Asp 248, Tyr 35, and Asn 252 are crucial for binding. edgccjournal.org

The predicted binding affinities, represented by molecular docking scores, suggest that these N-acyl derivatives may have a higher affinity for both GABA-A and AMPA receptors compared to known ligands like GABA and piracetam (B1677957). edgccjournal.orgpharmpharm.ru

Conformationally restricted analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide have been studied for their binding to muscarinic receptors. These studies revealed that structural modifications that join the amide moiety and the methyl group of the butynyl chain into a six- or seven-membered ring preserve binding affinity but eliminate efficacy, turning partial agonists into antagonists. nih.gov

The table below presents the molecular docking scores for some N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-A and AMPA receptors.

Table 2: Molecular Docking Scores of N-acyl Derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide

| Compound | GABA-A Receptor (MolDock Score) | AMPA Receptor (MolDock Score) |

|---|---|---|

| N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-acetamide (PirAc) | -119.551 | -103.528 |

| N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-propionamide (PirPr) | -123.631 | -106.697 |

| N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide (PirBut) | -128.271 | -111.458 |

| Piracetam | -93.856 | -91.432 |

| GABA | -62.311 | - |

Data sourced from Kodonidi et al. edgccjournal.org

Structure-Activity Relationship (SAR) Studies on Molecular Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyrrolidine-acetamide analogues, SAR studies have provided valuable insights into the structural requirements for potent and selective interactions with enzymes and receptors.

In the development of NAAA inhibitors based on a pyrrolidine amide scaffold, SAR studies revealed that small, lipophilic substituents on the terminal phenyl group are preferred for optimal potency. nih.gov For instance, modifications to the terminal phenyl group of palmitoylpyrrolidine derivatives showed that the binding pocket for this group is tight, tolerating only small lipophilic substitutions. nih.gov

For inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], SAR studies on a pyrrolidine pentamine scaffold highlighted the critical nature of certain substituents. nih.govbiorxiv.org Alterations at the R1 position of the most active compounds led to a reduction in inhibitory activity, indicating the importance of an S-phenyl moiety at this position and its distance from the scaffold. nih.gov Conversely, modifications at the R3, R4, and R5 positions showed varied effects, suggesting potential for further optimization. nih.gov A significant correlation has been observed between molecular docking values (ΔG) and the inhibitory activity of these compounds. nih.gov

In the case of pyrrolidine sulfonamides as GlyT1 inhibitors, SAR investigations have shown that fluorophenyl substituents at the 3-position of the pyrrolidine ring and meta-substituted derivatives at the R2 position lead to improved biological activity. nih.gov

The table below summarizes the SAR for a series of pyrrolidine amide derivatives as NAAA inhibitors, highlighting the effect of substitutions on the terminal phenyl ring.

Table 3: Structure-Activity Relationship of Pyrrolidine Amide Derivatives as NAAA Inhibitors

| Compound | R-group on Terminal Phenyl | IC50 (µM) |

|---|---|---|

| 1a | -H | 1.8 ± 0.2 |

| 1c | 2-F | 1.5 ± 0.2 |

| 1d | 3-F | 1.1 ± 0.1 |

| 1e | 4-F | 1.3 ± 0.2 |

| 1f | 2-Cl | 1.2 ± 0.1 |

| 1g | 3-Cl | 0.9 ± 0.1 |

| 1h | 4-Cl | 1.0 ± 0.1 |

| 1i | 2-CH3 | 2.1 ± 0.3 |

| 1j | 3-CH3 | 1.4 ± 0.2 |

| 1k | 4-CH3 | 1.6 ± 0.2 |

Data sourced from a study on pyrrolidine amide derivatives as NAAA inhibitors. nih.gov

Modulation of Cellular Pathways: Investigating Mechanistic Interventions

The biological effects of pyrrolidine-acetamide analogues are often the result of their ability to modulate specific cellular signaling pathways. Understanding these mechanistic interventions is key to elucidating their therapeutic potential.

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates inflammatory responses, and its pathway is a target for therapeutic intervention in inflammatory diseases. nih.govmdpi.comresearcher.life Certain acetamide-sulfonamide derivatives have been investigated for their potential to modulate the NF-κB signaling pathway. nih.gov By inhibiting components of this pathway, these compounds can down-regulate the expression of pro-inflammatory cytokines. mdpi.com For example, some small molecules have been shown to attenuate NF-κB activation in cell-based assays. mdpi.com The sequestration of the p65 subunit of the NF-κB complex can impede its nuclear translocation, thereby reducing the activity of NF-κB signaling and the expression of downstream genes like TNF-α and IL-6. researcher.life

The modulation of cellular pathways by these compounds can lead to a variety of cellular responses. For instance, the inhibition of the NF-κB pathway is a promising strategy for mitigating neuroinflammation. mdpi.com The intricate involvement of the NF-κB pathway in various cellular processes highlights the importance of developing selective inhibitors to minimize off-target effects. mdpi.com

Future Perspectives and Grand Challenges in Pyrrolidine Acetamide Research

Innovations in Green and Sustainable Synthesis of Pyrrolidine-Acetamides

The chemical industry is increasingly focusing on green and sustainable practices, and the synthesis of pyrrolidine-acetamides is no exception. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. To address these issues, researchers are exploring innovative and eco-friendly alternatives.

One promising approach is the use of biocatalysis , which employs enzymes to carry out chemical transformations. researchgate.netscribd.comnih.govul.iemdma.ch For instance, the directed evolution of enzymes like cytochrome P411 has enabled the synthesis of chiral pyrrolidines through intramolecular C(sp3)-H amination. researchgate.netscribd.comnih.govul.iemdma.ch This method offers high enantioselectivity and catalytic efficiency under mild conditions, reducing the environmental impact. researchgate.netscribd.comnih.govul.iemdma.ch

Another green strategy involves conducting reactions under catalyst-free and solvent-free conditions . nih.govnist.gov Multicomponent reactions (MCRs) are particularly well-suited for this approach, as they can generate complex molecules like polysubstituted 2-pyrrolidinones in a single step with high atom economy. nist.gov These reactions can often be performed at room temperature, further minimizing energy consumption. nist.gov

The application of ultrasound irradiation represents another advancement in the sustainable synthesis of pyrrolidinone derivatives. nih.gov Ultrasound can promote reactions more efficiently and in shorter timeframes compared to conventional heating methods, often in environmentally benign solvents like ethanol (B145695) with the aid of green additives such as citric acid. nih.gov

Furthermore, the development of heterogeneous nanocatalysts , such as L-proline functionalized manganese ferrite (B1171679) nanorods, offers a recyclable and efficient means for the stereoselective synthesis of complex pyrrolidine-containing structures. mdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com

Table 1: Comparison of Green Synthesis Methodologies for Pyrrolidine (B122466) Derivatives

| Methodology | Key Features | Advantages |

| Biocatalysis | Use of enzymes (e.g., cytochrome P411) | High selectivity, mild reaction conditions, reduced waste. researchgate.netscribd.comnih.govul.iemdma.ch |

| Catalyst-free and Solvent-free | Multicomponent reactions at room temperature | High atom economy, minimal waste, low energy consumption. nih.govnist.gov |

| Ultrasound Irradiation | Use of ultrasonic waves to promote reactions | Faster reaction times, use of green solvents, high yields. nih.gov |

| Heterogeneous Nanocatalysts | Recyclable magnetic nanorods | Easy catalyst recovery and reuse, high stereoselectivity. mdpi.com |

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. massbank.eubrainly.comgmpua.comtandfonline.com For pyrrolidine-acetamides, these computational tools offer the potential to rapidly screen vast virtual libraries of compounds, predict their biological activities, and optimize their pharmacokinetic properties. massbank.eubrainly.comgmpua.comtandfonline.com

One of the key applications of AI in this field is in silico screening , which uses computational models to predict the interaction of molecules with specific biological targets. scribd.comnih.gov Techniques like molecular docking can simulate the binding of pyrrolidine derivatives to proteins, helping to identify promising candidates for further investigation. scribd.comnih.govmdpi.com This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that employs machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com By analyzing the physicochemical properties of a series of pyrrolidine derivatives, QSAR models can identify the key structural features that are essential for a desired therapeutic effect. nih.govmdpi.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to elucidate the structural requirements for the dipeptidyl peptidase-IV inhibitory activity of pyrrolidine derivatives. nih.gov

Furthermore, AI algorithms can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. mdpi.commassbank.eu This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, enabling researchers to focus their efforts on more promising candidates. mdpi.commassbank.eu The integration of these predictive models into the drug design workflow can significantly improve the success rate of preclinical and clinical development. massbank.eubrainly.comgmpua.comtandfonline.com

Table 2: AI and Machine Learning Techniques in Pyrrolidine-Acetamide Research

| Technique | Application | Purpose |

| In Silico Screening | Virtual screening of compound libraries | To identify potential drug candidates with desired biological activity. scribd.comnih.gov |

| QSAR Modeling | Establishing structure-activity relationships | To understand the structural requirements for biological activity and guide lead optimization. nih.govmdpi.com |

| Molecular Docking | Simulating ligand-protein interactions | To predict the binding mode and affinity of compounds to their biological targets. scribd.comnih.govmdpi.com |